molecular formula C9H13NOS B8335187 1-(2-thiazolyl)Cyclohexanol

1-(2-thiazolyl)Cyclohexanol

Cat. No.: B8335187
M. Wt: 183.27 g/mol
InChI Key: BOXJDMBKFGWYJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Thiazolyl)cyclohexanol is a cyclohexanol derivative with a thiazole ring substituted at the 2-position of the cyclohexanol backbone. The thiazole moiety, a heterocyclic aromatic compound containing sulfur and nitrogen, imparts unique electronic and steric properties to the molecule. This compound is synthesized via Grignard reactions, as demonstrated by Murabayashi and Makisumi, where 2-azolylcyclohexanone intermediates react with organomagnesium reagents to yield 2-azolylcyclohexanol derivatives .

Properties

Molecular Formula

C9H13NOS

Molecular Weight

183.27 g/mol

IUPAC Name

1-(1,3-thiazol-2-yl)cyclohexan-1-ol

InChI

InChI=1S/C9H13NOS/c11-9(4-2-1-3-5-9)8-10-6-7-12-8/h6-7,11H,1-5H2

InChI Key

BOXJDMBKFGWYJM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2=NC=CS2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-thiazolyl)Cyclohexanol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of cyclohexanone with thioamide in the presence of a base can lead to the formation of the desired thiazole derivative . Another method involves the use of α-haloketones and thiourea, which undergo cyclization to form the thiazole ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(2-thiazolyl)Cyclohexanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

1-(2-thiazolyl)Cyclohexanol has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(2-thiazolyl)Cyclohexanol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares 1-(2-thiazolyl)cyclohexanol with structurally related cyclohexanol derivatives:

Compound Name Substituent(s) Molecular Formula Key Applications/Properties References
This compound 2-thiazolyl C₉H₁₃NOS Pharmaceutical intermediates, bioactive potential
1-(2-Nitropropyl)cyclohexanol 2-nitropropyl C₉H₁₇NO₃ Flavor compound (meat products)
1-(2-Amino-4-methoxyphenyl)ethylcyclohexanol 2-amino-4-methoxyphenylethyl C₁₇H₂₇NO₂ Pharmaceutical intermediate (monoacetate form)
2-(tert-Butyl)-5-methylcyclohexanol tert-butyl, methyl C₁₁H₂₂O Fragrance industry, solvent properties
2-((Thiazol-5-ylmethyl)amino)cyclohexan-1-ol thiazol-5-ylmethylamino C₁₀H₁₆N₂OS Pharmaceutical intermediate (custom synthesis)

Key Observations :

  • Electronic Effects: The thiazolyl group in this compound introduces aromaticity and electron-withdrawing characteristics, enhancing stability and reactivity in cross-coupling reactions compared to aliphatic substituents (e.g., tert-butyl) .
  • Biological Relevance: Thiazole-containing derivatives (e.g., this compound and 2-((thiazol-5-ylmethyl)amino)cyclohexan-1-ol) are prioritized in drug discovery due to thiazole’s role in antimicrobial and anticancer agents . In contrast, nitro- or alkyl-substituted analogs (e.g., 1-(2-nitropropyl)cyclohexanol) are more commonly used in flavor chemistry .
Physical and Chemical Properties
  • Boiling Points: Thiazole-substituted derivatives exhibit higher boiling points (e.g., ~463 K for 1-allyl-1-cyclohexanol ) compared to aliphatic analogs like 2-ethyl-1-hexanol (boiling point ~468 K ), owing to aromatic interactions.
  • Mass Spectrometry: Cyclohexanol derivatives with similar substituents (e.g., tert-butyl, methyl) show overlapping mass spectra, complicating identification. The thiazolyl group’s unique fragmentation pattern aids differentiation .

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